p62 Target Engagement: PTX80 Achieves Nanomolar Affinity, Outpacing Multi‑Micromolar ZZ‑Domain Inhibitors
PTX80 binds to the human p62 receptor with an IC₅₀ of 31.18 nM in a biochemical antagonist assay, providing a clear quantitative readout of direct target engagement [1]. In contrast, the p62‑ZZ‑domain‑selective inhibitor XRK3F2 does not have a reported biochemical binding IC₅₀ on p62; its cellular potency against multiple myeloma cell lines is in the low‑to‑mid micromolar range, with IC₅₀ values of 4.35 µM (5TGM1 murine MM) and 4.6 µM (human MM1.S) . Where PTX80 demonstrates nanomolar biochemical engagement, XRK3F2 requires approximately 140‑fold higher concentrations (4.35–4.6 µM) to produce a cellular readout, consistent with the mechanistic distinction between global p62 antagonism and domain‑restricted binding [1].
| Evidence Dimension | p62 target engagement potency |
|---|---|
| Target Compound Data | IC₅₀ = 31.18 nM (human p62 receptor, biochemical antagonist assay) |
| Comparator Or Baseline | XRK3F2: IC₅₀ = 4.35 µM (5TGM1 murine MM cells); IC₅₀ = 4.6 µM (human MM1.S cells); no biochemical p62 binding IC₅₀ reported |
| Quantified Difference | PTX80 biochemical IC₅₀ is ≥139‑fold more potent than the cellular IC₅₀ of XRK3F2 |
| Conditions | Biochemical antagonist assay for PTX80; MTT‑based viability assay (72 h) for XRK3F2 |
Why This Matters
Researchers requiring high‑potency p62 target engagement with a biochemically validated readout should select PTX80 over ZZ‑domain‑restricted alternatives.
- [1] Kalid O, Gotliv I, Levy-Apter E, Beker DF, Cherniavsky-Lev M, Rotem E, Miron N. PTX80, a novel compound targeting the autophagy receptor p62/SQSTM1 for treatment of cancer. Chem Biol Drug Des. 2022 Nov;100(5):623-638. doi: 10.1111/cbdd.14046. PMID: 35322538. View Source
